molecular formula C17H14N2O4 B2605860 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 301349-90-6

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2605860
CAS No.: 301349-90-6
M. Wt: 310.309
InChI Key: PILZJLSRNNHUBZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a 1,3-diazinane-2,4,6-trione core substituted with methyl groups at positions 1 and 2. The compound is further functionalized with a (5-phenylfuran-2-yl)methylidene group at position 5, introducing a conjugated aromatic system.

Properties

IUPAC Name

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-18-15(20)13(16(21)19(2)17(18)22)10-12-8-9-14(23-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILZJLSRNNHUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with 5-phenylfuran-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a class of 5-arylidene barbiturates, which exhibit diverse biological properties depending on substituents. Key comparisons include:

Compound Name Substituents on Arylidene Moiety Key Physicochemical Features References
Target Compound 5-Phenylfuran-2-yl Enhanced conjugation; moderate lipophilicity
5-(Furan-2-ylmethylidene) analog (BAF,3b) Furan-2-yl (no phenyl) Reduced aromaticity; lower logP
5-(3,4-Dichlorophenylfuran-2-yl) analog 3,4-Dichlorophenyl-furan-2-yl Increased hydrophobicity; electron-withdrawing Cl groups
5-(4-Fluorophenylfuran-2-yl) analog 4-Fluorophenyl-furan-2-yl Moderate lipophilicity; potential H-bonding via F
5-(Indol-3-ylmethylidene) analog Indol-3-yl Planar aromatic system; potential π-π stacking
Methohexital Hex-3-yn-2-yl and prop-2-enyl Aliphatic substituents; rapid metabolic clearance

Key Observations :

  • Aromatic vs.
  • Electron-Donating/Withdrawing Groups : Chlorine substituents (e.g., 3,4-dichlorophenyl) increase hydrophobicity and may enhance membrane permeability, whereas fluorine introduces moderate polarity without significantly disrupting planarity .
Crystallographic and Computational Insights
  • Planarity and Packing : The 5-arylidene group in related compounds (e.g., ) adopts near-planar conformations (dihedral angle <2°), promoting tight crystal packing and stability .
  • Hydrogen-Bonding Networks : Barbiturates often form R₂²(8) hydrogen-bonding motifs (), but substituents like phenylfuran may disrupt these interactions, altering solubility .

Biological Activity

1,3-Dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound notable for its diazinane core structure and potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on recent research findings.

The molecular formula of the compound is C17H14N2O4C_{17}H_{14}N_{2}O_{4}, with a molecular weight of approximately 310.31 g/mol. Its structure features a furan ring substituted with a phenyl group, which contributes to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC17H14N2O4
Molecular Weight310.31 g/mol
LogP2.8246
Polar Surface Area52.695 Ų
Hydrogen Bond Acceptors7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant antibacterial properties against various strains of bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains were reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus (MRSA)12.9

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes required for bacterial growth.

Anti-inflammatory Potential

The compound also exhibits anti-inflammatory properties. In studies assessing its effect on the NF-kB signaling pathway, it was found that certain derivatives could modulate the activity of NF-kB by up to 15%, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Membrane Permeability : The presence of the furan and phenyl groups enhances its ability to penetrate biological membranes.
  • Signal Transduction Modulation : It can influence pathways such as NF-kB, which is crucial in inflammatory responses.

Case Studies

Recent literature has documented several case studies highlighting the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the compound's activity against clinical isolates and found it effective against resistant strains .
  • Inflammation Model : Another study focused on the anti-inflammatory effects in a murine model of arthritis showed promising results in reducing inflammation markers .
  • Cytotoxicity Assessment : Research assessing cytotoxic effects on cancer cell lines indicated that derivatives of this compound might exhibit higher toxicity compared to standard chemotherapeutic agents like Paclitaxel .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione?

Answer:
The compound can be synthesized via a Knoevenagel condensation reaction between 1,3-dimethylbarbituric acid and a substituted aldehyde (e.g., 5-phenylfuran-2-carboxaldehyde). Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) is commonly used due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates .
  • Catalysis : Acidic or basic conditions (e.g., piperidine or acetic anhydride) facilitate enolate formation and subsequent condensation .
  • Purification : Recrystallization from DMSO or ethanol yields pure products, confirmed by melting points and spectral data (e.g., IR for C=O stretches at ~1700 cm⁻¹, NMR for aromatic and methylidene protons) .

Basic: How can spectroscopic techniques resolve structural ambiguities in substituted barbiturates?

Answer:

  • NMR : 1^1H NMR identifies the methylidene proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). 13^{13}C NMR confirms carbonyl carbons (δ ~150–160 ppm) and the conjugated methylidene carbon (δ ~120–130 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C stretching) validate the barbiturate core and conjugated system .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with the furan and diazinane moieties .

Advanced: How do crystallographic studies inform the hydrogen-bonding network and packing behavior of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Hydrogen bonding : NH groups in the diazinane ring act as donors, while carbonyl oxygens accept hydrogen bonds, forming R₂²(8) motifs. These interactions stabilize layered or 3D frameworks .
  • Packing analysis : Tools like Mercury (CCDC) visualize voids and intermolecular contacts. For example, Rb⁺ coordination in related structures highlights the role of counterions in directing packing .
  • Software : SHELXL refines structures with high data-to-parameter ratios (e.g., R factor < 0.05), and ORTEP-3 generates thermal ellipsoid plots .

Advanced: What computational approaches predict the solvatochromic behavior of methylidene-substituted barbiturates?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic transitions. Frontier molecular orbitals (HOMO-LUMO gaps) correlate with UV-Vis absorption maxima (~400–500 nm) .
  • Solvent effects : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) accounts for solvatochromism. For example, bathochromic shifts in polar solvents arise from dipole stabilization .
  • Lipophilicity studies : LogP values calculated via molecular dynamics predict membrane permeability, relevant for pharmacological applications .

Advanced: How can contradictions in reaction yields or spectral data be systematically addressed?

Answer:

  • Reaction optimization : Screen solvents (DMSO vs. ethanol), catalysts (Hünig’s base vs. carbodiimides), and temperatures (e.g., 80°C vs. reflux) to resolve yield discrepancies .
  • Data validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) to eliminate signal overlap errors. Replicate crystallization conditions to ensure phase purity .
  • Statistical analysis : Use multivariate analysis (e.g., ANOVA) to identify critical variables in synthetic protocols .

Advanced: What strategies enable functionalization of the methylidene group for structure-activity studies?

Answer:

  • Electrophilic substitution : React the methylidene moiety with halogens (e.g., Br₂) or nitro groups under mild conditions to introduce functional handles .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenylfuran substituent, altering electronic properties .
  • Photochemical reactions : UV irradiation induces [2+2] cycloaddition with alkenes, creating rigidified analogs for conformational studies .

Advanced: How does the furan substituent influence the compound’s supramolecular assembly?

Answer:

  • π-π stacking : The phenylfuran group engages in face-to-face stacking (distance ~3.5 Å), observed via SC-XRD. This stabilizes crystal lattices and enhances thermal stability .
  • Halogen bonding : If halogenated, the furan ring participates in non-covalent interactions with electron-rich moieties (e.g., carbonyl groups) .
  • MERCURY analysis : Compare packing motifs (e.g., herringbone vs. columnar) across derivatives to assess substituent effects .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Chromatography : Use Shim-pack Velox Biphenyl columns (100 mm × 2.1 mm) with methanol/water gradients for HPLC separation. Retention times (~6–8 min) vary with mobile phase additives (e.g., 0.15 mM NH₄F) .
  • Mass detection : LC-MS/MS (e.g., Q-TOF) in positive ion mode enhances sensitivity. Monitor transitions like m/z 367 → 281 for quantification .
  • Matrix effects : Validate recovery rates (>90%) via spike-and-recovery experiments in plasma or urine .

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